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molecular formula C13H8BrNO B3037683 6-Bromo-2-phenylbenzo[d]oxazole CAS No. 537025-33-5

6-Bromo-2-phenylbenzo[d]oxazole

Cat. No. B3037683
M. Wt: 274.11 g/mol
InChI Key: YVZIBDQASKHGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772323B2

Procedure details

38.65 g (205.56 mmol) 4-bromo-2-hydroxy-aniline are boiled together with 25.10 g (205.56 mmol) benzoic acid and 12.75 g (205.56 mmol) boric acid in 500 ml of xylene for 6 days using the water separator. The solv. is eliminated in vacuo and the residue is taken up in DCM. The mixture is extracted 1× each with 1N sodium hydroxide solution, water, 2N hydrochloric acid and again with water. The org. phase is concentrated i. V. by rotary evaporation and the residue is separated through silica gel (eluant cyclohexane/EA).
Quantity
38.65 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
12.75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([OH:9])[CH:3]=1.[C:10](O)(=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.B(O)(O)O.O>C1(C)C(C)=CC=CC=1.C(Cl)Cl>[Br:1][C:2]1[CH:8]=[CH:7][C:5]2[N:6]=[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[O:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
38.65 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)O
Name
Quantity
25.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
12.75 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted 1× each with 1N sodium hydroxide solution, water, 2N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
phase is concentrated i
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue is separated through silica gel (eluant cyclohexane/EA)

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(N=C(O2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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